1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-
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Overview
Description
1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazoloisoquinoline core, substituted with a 4-fluorophenyl group and a 3-pyridinyl group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a modulator of specific biological pathways.
Industry: Utilized in the development of novel materials and as a photoinitiator in polymerization reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazolo[4,3-g]isoquinoline
- 1H-Pyrazolo[4,3-g]quinoline
- 1H-Pyrazolo[3,4-b]quinoline
Uniqueness
1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potential for various applications. Its structural features allow for versatile modifications, making it a valuable scaffold for drug development and other research endeavors .
Properties
Molecular Formula |
C21H13FN4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-pyridin-3-ylpyrazolo[3,4-f]isoquinoline |
InChI |
InChI=1S/C21H13FN4/c22-16-3-5-17(6-4-16)26-21-15(12-25-26)10-19(14-2-1-8-23-11-14)20-13-24-9-7-18(20)21/h1-13H |
InChI Key |
FJDTVKBADLEXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=NC=CC3=C4C(=C2)C=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
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